Phorbasin H

Description

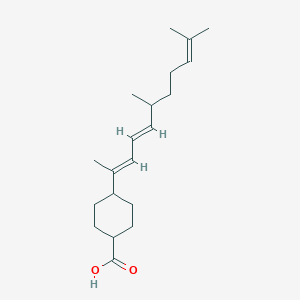

Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

4-[(2E,4E)-6,10-dimethylundeca-2,4,9-trien-2-yl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-15(2)7-5-8-16(3)9-6-10-17(4)18-11-13-19(14-12-18)20(21)22/h6-7,9-10,16,18-19H,5,8,11-14H2,1-4H3,(H,21,22)/b9-6+,17-10+ |

InChI Key |

GMAZESCNIHSLSB-PNTUOKEUSA-N |

Isomeric SMILES |

CC(CCC=C(C)C)/C=C/C=C(\C)/C1CCC(CC1)C(=O)O |

Canonical SMILES |

CC(CCC=C(C)C)C=CC=C(C)C1CCC(CC1)C(=O)O |

Synonyms |

phorbasin H |

Origin of Product |

United States |

Isolation and Natural Occurrence of Phorbasin H

Discovery and Initial Isolation from Marine Sponges

Phorbasin H, a diterpene carboxylic acid, was first discovered and isolated from a marine sponge. tandfonline.comtandfonline.com This discovery was part of broader research into the chemical constituents of marine invertebrates, which are known to be a rich source of novel secondary metabolites. nih.govresearchgate.net The initial isolation of this compound was reported in 2008 by Lee and colleagues, who identified it along with the related compounds Phorbasin G and Phorbasin I. tandfonline.comnih.gov Almost concurrently, another research group also reported the isolation of the same compound from a Phorbas species. tandfonline.com The structure of this compound was elucidated through spectroscopic methods, although its absolute configuration remained undetermined until it was later confirmed through total synthesis. tandfonline.comvulcanchem.com

Identification of Source Organisms: Phorbas gukulensis and Phorbas species

The primary source organism from which this compound was first isolated is the marine sponge Phorbas gukulensis. tandfonline.comnih.gov This species belongs to the genus Phorbas, a group of sponges that has garnered significant attention for producing a wide array of structurally unique and biologically active compounds. nih.govresearchgate.net While Phorbas gukulensis is the definitive original source of this compound, the compound has also been identified in other, unspecified Phorbas species. tandfonline.com The genus Phorbas is a prolific producer of various classes of natural products, including terpenes, alkaloids, and steroids. nih.gov

Geographic Distribution and Habitat of this compound Producing Phorbas Species

Sponges of the genus Phorbas are globally widespread, with a presence on all continents, including Antarctica. nih.govresearchgate.net This wide distribution indicates their adaptation to a variety of marine environments and conditions. researchgate.net The specific specimen of Phorbas gukulensis from which this compound was first isolated was collected off the coast of Gageodo (also referred to as Gagu-Do) in South Korea. nih.govnih.govresearchgate.net These sponges were found at a depth of approximately 30 meters. google.com The diverse habitats of the Phorbas genus contribute to the rich chemical diversity of the metabolites they produce. nih.gov

Isolation Methodologies and Extract Characterization

The isolation of this compound from Phorbas gukulensis involves a multi-step process of extraction and purification. The general procedure begins with the collection and freeze-drying of the sponge material to remove all water. google.com

The dried sponge is then extracted multiple times with methanol (B129727) to create a crude extract. nih.govgoogle.com This extract is subsequently subjected to a series of solvent partitioning steps to separate compounds based on their polarity. A common method involves partitioning the methanol extract between dichloromethane (B109758) (CH₂Cl₂) and water (H₂O). The organic layer is then further partitioned between n-hexane and aqueous methanol. nih.gov

The polar layer from the final partitioning step, which contains this compound, is then purified using chromatographic techniques. This typically involves reversed-phase flash column chromatography, followed by high-performance liquid chromatography (HPLC) for final purification. nih.govgoogle.com The structure of the isolated this compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). tandfonline.comnih.gov

Data Tables

Table 1: Phorbasin Compounds from Phorbas gukulensis

| Compound Name | Chemical Class | Key Structural Feature |

| Phorbasin G | Diterpene | Possesses a taurine (B1682933) residue tandfonline.comnih.gov |

| This compound | Diterpene Acid | Contains a carboxylic acid function nih.gov |

| Phorbasin I | Diterpene Acid | Differs from this compound by the position of a double bond in the side chain nih.gov |

Table 2: Summary of Isolation and Characterization Techniques for this compound

| Technique | Purpose | Details |

| Freeze-Drying | Sample Preparation | Removal of water from the sponge tissue google.com |

| Solvent Extraction | Crude Extract Preparation | Methanol is used to extract secondary metabolites from the dried sponge nih.govgoogle.com |

| Liquid-Liquid Partitioning | Fractionation | Separation of compounds based on polarity using immiscible solvents like CH₂Cl₂/H₂O and n-hexane/aqueous MeOH nih.gov |

| Column Chromatography | Purification | Reversed-phase flash chromatography and HPLC are used to isolate pure compounds from the extract fractions nih.govgoogle.com |

| Spectroscopy (NMR, MS) | Structure Elucidation | Determination of the complete chemical structure of the isolated compounds tandfonline.comnih.gov |

Structural Elucidation of Phorbasin H

Spectroscopic Characterization Techniques.nih.govontosight.aimdpi.comresearchgate.nettandfonline.comrsc.orgorganic-chemistry.orgnih.gov

The initial characterization of Phorbasin H relied on a suite of spectroscopic methods to determine its molecular formula and key structural features. ontosight.aimdpi.com These techniques provided the foundational data for proposing the planar structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR).nih.govontosight.aimdpi.comtandfonline.comorganic-chemistry.org

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the carbon skeleton and the placement of functional groups in this compound. nih.govontosight.aimdpi.com Analysis of the ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, allowed for the assignment of protons and carbons and established the connectivity within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for olefinic protons and a carboxylic acid moiety. vulcanchem.com The ¹³C NMR spectrum complements this by showing resonances for the carbons in the diterpene structure. tandfonline.com Detailed analysis of these spectra, in conjunction with 2D NMR data, revealed a bisabolane-related skeletal structure. vulcanchem.com

Table 1: Selected NMR Data for this compound

| Position | δH (m, J in Hz) | δC | Key HMBC Correlations |

|---|---|---|---|

| 1 | 5.29 (dd, 5.7, 3.7) | 69.3 | C-3 |

| 2 | 6.22 (dd, 5.7, 1.4) | 139.5 | C-6, C-17 |

| 3 | - | 136.5 | - |

| 4 | - | 201.0 | - |

| 5 | 4.51 (d, 12.2) | 71.0 | C-6 |

| 6 | 2.41 (dd, 12.2, 3.7) | 53.9 | C-7, C-8 |

Data sourced from studies on this compound's structural characteristics. vulcanchem.com

Mass Spectrometry (MS) Analysis (e.g., ESI-MS).nih.govmdpi.comorganic-chemistry.orgbibliotekanauki.plpharmaceutical-networking.com

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), was crucial for determining the molecular formula of this compound. nih.govmdpi.com High-resolution mass spectrometry (HRMS) provided the exact mass, which in turn allowed for the calculation of the elemental composition. For instance, the HRMS (ESI) data for this compound showed an ion at m/z 327.2300 [M+Na]⁺, corresponding to a molecular formula of C₂₀H₃₂O₂. tandfonline.com

Furthermore, mass spectrometry can differentiate this compound from its structural isomer, Phorbasin I, based on their distinct fragmentation patterns. vulcanchem.compharmaceutical-networking.com The diagnostic ion for this compound appears at m/z 271.1683, resulting from the neutral loss of 2-methylprop-1-ene. vulcanchem.compharmaceutical-networking.com

Determination of Relative Stereochemistry

The relative stereochemistry of this compound was established through the analysis of NMR data, specifically through the interpretation of coupling constants and Nuclear Overhauser Effect (NOE) experiments. These analyses helped to define the spatial relationships between different parts of the molecule.

Establishment of Absolute Stereochemistry.nih.govmdpi.comtandfonline.comrsc.orgresearchgate.netrsc.orgencyclopedia.pub

While spectroscopic methods could determine the relative stereochemistry, the absolute configuration of this compound remained unconfirmed until its first total synthesis. vulcanchem.comresearchgate.net In 2019, a research group successfully synthesized this compound, which also definitively established its absolute stereochemistry. vulcanchem.comtandfonline.com

The enantioselective synthesis started from 1,4-trans-cyclohexanedimethanol and (S)-citronellal. vulcanchem.comtandfonline.comresearchgate.net The successful synthesis of the natural product confirmed that naturally occurring this compound possesses the S configuration. vulcanchem.comresearchgate.net The spectral data of the synthetic compound were in good agreement with those of the natural isolate. tandfonline.comtandfonline.com

Comparative Structural Analysis with Phorbasin Analogues.nih.gov

This compound is part of a larger family of diterpenes known as phorbasins, which share a common biosynthetic origin. vulcanchem.com These compounds primarily differ in their substitution patterns and oxidation states. vulcanchem.com

Structural Relationship to Phorbasin G as an Acetate (B1210297) Derivative.nih.gov

A key structural relationship exists between this compound and Phorbasin G. Analysis of their ESI-MS and NMR spectra revealed that this compound is an acetate derivative of Phorbasin G. nih.govmdpi.comresearchgate.net Importantly, both this compound and Phorbasin G share the same absolute stereochemistry. nih.govmdpi.comresearchgate.net This relationship highlights the biosynthetic modifications that can lead to the diversification of the phorbasin family of natural products.

Structural Relationship to Phorbasin I and J as Ethoxy Derivatives

Phorbasin I and Phorbasin J are closely related to this compound and are considered its ethoxy derivatives. nih.govresearchgate.net Detailed spectroscopic analysis, particularly ESI-MS and NMR spectra, revealed specific structural modifications that distinguish these compounds from this compound. nih.govmdpi.com

Phorbasin I possesses one additional ethoxy group located at the C17 position when compared to the structure of this compound. nih.govresearchgate.net Phorbasin J exhibits further modification, bearing two ethoxy groups, one at the C2 position and another at the C17 position. nih.govresearchgate.net

Interestingly, research suggests that Phorbasin I and J are likely not natural products synthesized by the sponge itself. nih.govrsc.orgrsc.org Instead, they are considered to be solvolysis artifacts. nih.govrsc.org This means they were likely generated artificially through a chemical reaction with ethanol (B145695), the solvent used for the prolonged storage of the collected sponge specimens. nih.govresearchgate.netrsc.org A proposed mechanism for the formation of Phorbasin I involves the nucleophilic displacement of a leaving group at the C-17 position of a co-metabolite precursor by ethanol. rsc.org Further analysis of Phorbasin J indicated it is likely an ethanol addition adduct of Phorbasin I. rsc.org

Table 1: Structural Comparison of this compound, I, and J

| Compound | Structural Modification Relative to this compound | Position of Ethoxy Group(s) |

|---|---|---|

| This compound | Baseline Structure | N/A |

| Phorbasin I | Addition of one ethoxy group | C17 |

| Phorbasin J | Addition of two ethoxy groups | C2, C17 |

Total Chemical Synthesis of Phorbasin H

Strategies and Methodologies for Enantioselective Synthesis

The primary challenge in the synthesis of Phorbasin H was the control of its stereochemistry, as the absolute configuration of the natural product was unknown at the time of its isolation. tandfonline.comtandfonline.com Researchers designed an enantioselective synthesis with the specific goal of determining this configuration. vulcanchem.com

The chosen strategy was convergent, involving the preparation of two key fragments that would later be joined. tandfonline.com A critical element of this approach was the use of a chiral pool starting material to install the required stereocenter, thereby ensuring the final product would be enantiomerically pure. tandfonline.comtandfonline.com The key bond-forming reaction selected to connect the two main fragments was the Julia-Kocienski olefination, a powerful method for creating carbon-carbon double bonds. vulcanchem.comtandfonline.com This strategic decision was influenced by the research group's previous success in applying this reaction to the synthesis of hymenoic acid, a structurally similar natural product. tandfonline.comtandfonline.com The successful execution of this synthesis ultimately allowed for the confirmation of the natural product's absolute configuration as S. vulcanchem.comresearchgate.net

Key Synthetic Intermediates and Starting Materials

The synthesis relied on commercially available starting materials, which were elaborated into more complex intermediates before the key coupling reaction. nih.govtandfonline.comtandfonline.com

To achieve an enantioselective synthesis, the chiral aldehyde fragment of this compound was prepared from (S)-citronellal. nih.govtandfonline.comtandfonline.com As a readily available and inexpensive chiral molecule, (S)-citronellal served as an ideal starting point from the chiral pool. tandfonline.com Established procedures were used to convert (S)-citronellal into the required aldehyde intermediate, effectively transferring its inherent stereochemistry into the synthetic target. tandfonline.comtandfonline.com This approach elegantly solved the problem of establishing the correct stereocenter in the final molecule.

The other major component of the this compound structure, the substituted cyclohexane (B81311) ring, was constructed starting from 1,4-trans-cyclohexanedimethanol. tandfonline.comtandfonline.comresearchgate.net This symmetrical, commercially available diol was chemically modified to produce the necessary sulfone intermediate required for the planned Julia-Kocienski olefination. tandfonline.com

Critical Carbon-Carbon Bond Forming Reactions (e.g., Julia-Kocienski Olefination)

The cornerstone of the synthetic strategy was the Julia-Kocienski (J-K) olefination. vulcanchem.comtandfonline.com This reaction was employed to form the crucial carbon-carbon double bond that links the two main fragments of the molecule. tandfonline.com In this key step, the sulfone intermediate derived from 1,4-cyclohexanedimethanol (B133615) was reacted with the aldehyde intermediate prepared from (S)-citronellal. tandfonline.comtandfonline.com The reaction, carried out using lithium hexamethyldisilazide (LiHMDS) as a base, successfully yielded the coupled product, which contained the complete carbon skeleton of this compound, as a mixture of E/Z isomers. tandfonline.com

Confirmation of Natural Product Absolute Configuration via Synthetic Correlation

A primary motivation for the total synthesis was to definitively establish the absolute configuration of this compound, which had remained unknown since its discovery. vulcanchem.comtandfonline.com After completing the synthesis of (S)-(+)-phorbasin H, its optical properties were compared with those of the natural product isolated from the sponge. tandfonline.com

The specific rotation of the synthetic material was measured and found to be positive, which matched the positive sign of the specific rotation reported for the natural compound. tandfonline.com This direct correlation between the synthetically produced molecule of known configuration and the natural isolate provided conclusive evidence that the absolute configuration of naturally occurring this compound is S. nih.govtandfonline.comtandfonline.comresearchgate.net

Biosynthetic Pathway Investigations of Phorbasin H

Proposed General Biosynthetic Origin of Phorbasins from Terpenoid Precursors

The biosynthesis of all terpenoids, a vast and diverse class of natural products, originates from two simple five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.com These precursors are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.commdpi.com The phorbasins, including phorbasin H, are believed to originate from these fundamental units, classifying them within the terpenoid family. vulcanchem.comrsc.org

Sponges of the genus Phorbas are known to produce a rich variety of terpenoids, particularly sesterterpenoids (C25) and diterpenoids (C20). rsc.orgnih.govresearchgate.net While this compound is structurally a diterpene, its biosynthetic origins are discussed in the context of the sesterterpenoids also found in Phorbas species, suggesting a potential shared or branched pathway. nih.gov The general hypothesis posits that phorbasins arise from a linear terpenoid precursor through a series of complex enzymatic reactions. nih.gov

Geranyl-farnesyl pyrophosphate (GFPP) is the universal C25 acyclic precursor for the biosynthesis of all sesterterpenoids. pnas.orgwikipedia.orgacs.org It is formed through the sequential head-to-tail condensation of one DMAPP unit with four IPP units. mdpi.compnas.org This elongation is catalyzed by prenyltransferase (PT) enzymes. mdpi.comfrontiersin.org

In fungi, the enzymes responsible for sesterterpenoid synthesis are often large, bifunctional proteins that contain both a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TPS) domain. mdpi.compnas.org The PT domain is responsible for synthesizing the linear GFPP precursor, which is then channeled directly to the TPS domain for cyclization. pnas.org This fusion of enzymatic activities is thought to enhance the efficiency of producing complex terpenes. pnas.org Although this compound is a C20 diterpene, the prevalence of sesterterpenoids in Phorbas sponges and the proposed biogenetic links suggest that a GFPP-derived pathway could potentially branch off to produce diterpenoid structures like the phorbasins through the loss of a C5 unit, or that they arise from the related C20 precursor, geranylgeranyl pyrophosphate (GGPP), via similar enzymatic machinery. nih.govfrontiersin.orgnih.gov

Several phorbasin analogues have been isolated, and their structural similarities strongly suggest a common biosynthetic origin. rsc.orgnih.gov Researchers have proposed that many phorbasins are derived from a common intermediate, likely the monocarboxylic diterpene phorbasin B. vulcanchem.comrsc.org

The various members of the phorbasin subfamily are thought to be generated through late-stage modifications of a core scaffold. For example:

Phorbasin C is proposed to be formed by the acetylation of phorbasin B. rsc.org

Phorbasins D, E, and F are unique "terpenyl-taurines" that likely arise from the displacement of a hydroxyl group on the phorbasin B precursor by hypotaurine (B1206854) or taurine (B1682933). rsc.orgrsc.org

Phorbasin G also incorporates a taurine residue. nih.gov

This compound and Phorbasin I are structural isomers that differ only in the position of a double bond in the side chain, indicating a very close biosynthetic relationship, possibly diverging at the final step. vulcanchem.comnih.gov

These proposed connections highlight a biosynthetic strategy where a single precursor gives rise to a suite of related compounds through the action of various modifying enzymes.

| Compound | Key Structural Feature/Modification | Proposed Precursor |

| Phorbasin B | Monocarboxylic diterpene | Common Precursor |

| Phorbasin C | Acetylated derivative | Phorbasin B |

| Phorbasins D-F | Taurine or hypotaurine conjugates | Phorbasin B |

| Phorbasin G | Taurine conjugate | Phorbasin B |

| This compound | Diterpene carboxylic acid | Phorbasin B derivative |

| Phorbasin I | Structural isomer of this compound | Phorbasin B derivative |

Postulated Enzymatic Transformations and Rearrangement Mechanisms

The conversion of a linear precursor like GGPP or a related intermediate into the complex cyclic structure of this compound requires a series of sophisticated enzymatic transformations. The key steps are believed to involve cyclization cascades, oxidations, and molecular rearrangements. nih.govbeilstein-journals.org

Cyclization: The initial and most crucial step is the cyclization of the linear pyrophosphate precursor, catalyzed by a terpene synthase (TPS). mdpi.combeilstein-journals.org These enzymes orchestrate complex cationic cascade reactions, initiating the process by removing the pyrophosphate group to generate a carbocation. beilstein-journals.org This reactive intermediate then undergoes a series of intramolecular additions to form the characteristic ring systems of the terpene scaffold. acs.org For this compound, this would involve the formation of its bisabolane-related bicyclic core. vulcanchem.com

Oxidation and Rearrangements: Following the initial cyclization, the terpene scaffold is often further modified by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s). mdpi.combeilstein-journals.org These enzymes are responsible for introducing functional groups, such as hydroxyls, which can then be further oxidized to ketones or carboxylic acids, as seen in the carboxylic acid function of this compound. nih.gov These oxidative steps can also trigger or facilitate complex molecular rearrangements, including hydride shifts and carbon-carbon bond migrations, leading to the final, intricate architecture of the natural product. acs.orgbeilstein-journals.org The conversion of a common intermediate into this compound and its isomer phorbasin I likely involves a highly specific enzymatic reaction that dictates the final position of a double bond. vulcanchem.comnih.gov

| Precursor/Intermediate | Enzyme Class | Transformation |

| Geranylgeranyl Pyrophosphate (GGPP) | Prenyltransferase (PT) | Formation of the linear C20 precursor |

| Linear Precursor | Terpene Synthase (TPS) | Cyclization cascade to form the core ring system |

| Cyclic Scaffold | Cytochrome P450s (CYP450s) | Oxidative modifications (e.g., hydroxylation, carboxylation) |

| Advanced Intermediate | Isomerase/Other tailoring enzymes | Final modifications, such as double bond placement |

Challenges and Future Directions in this compound Biosynthesis Elucidation

Fully elucidating the biosynthetic pathway of this compound and other marine natural products presents significant challenges. beilstein-journals.org A primary obstacle is the biological source; marine sponges are often difficult to collect in large quantities and are frequently unculturable in a laboratory setting. d-nb.info Furthermore, many natural products isolated from sponges may actually be produced by symbiotic microorganisms, complicating the identification of the true genetic origin of the biosynthetic pathway. researchgate.net

The structural complexity of the molecules and the enzymatic reactions that produce them also pose a major hurdle. beilstein-journals.orgbeilstein-journals.org The multi-step, cascade reactions catalyzed by terpene synthases are inherently difficult to study, and identifying the specific genes responsible for each step in the pathway is a formidable task. beilstein-journals.org

Future research will likely leverage modern biological and chemical techniques to overcome these challenges:

Genome Mining: Advances in DNA sequencing allow for the mining of the genomes of the sponge and its associated microbial community to identify biosynthetic gene clusters (BGCs) that encode for terpene synthases and modifying enzymes. pnas.orgbeilstein-journals.org

Heterologous Expression: Once candidate genes are identified, they can be inserted into a more manageable host organism, like E. coli or yeast, to express the enzymes and characterize their function and the products they form. beilstein-journals.orgd-nb.info

Chemoenzymatic Synthesis: This approach combines the strengths of chemical synthesis and enzymatic catalysis. beilstein-journals.org Synthetic chemistry can be used to create advanced intermediates that can then be subjected to specific enzymatic transformations to produce the final natural product or its analogues, helping to confirm proposed biosynthetic steps. beilstein-journals.org

Advanced Analytical Techniques: The use of sophisticated NMR spectroscopy and mass spectrometry techniques is crucial for the structural elucidation of biosynthetic intermediates and final products, which is often a bottleneck in pathway discovery. beilstein-journals.orgscribd.com

By integrating these powerful approaches, researchers can continue to piece together the intricate puzzle of how marine organisms like Phorbas sponges construct complex and bioactive molecules such as this compound.

Biological Activities and Mechanistic Research of Phorbasin H in Vitro and Non Human in Vivo

Antifungal Activity

Phorbasin H has demonstrated notable antifungal properties, specifically against the opportunistic pathogen Candida albicans. The research has focused on its ability to inhibit key virulence factors rather than direct cell growth.

This compound acts as an inhibitor of the yeast-to-hypha transition in Candida albicans, a critical virulence factor for this fungus. nih.govnih.gov Studies have shown that while the compound does not inhibit the growth of C. albicans in its yeast form, it effectively prevents its transformation into the filamentous, invasive hyphal form. nih.govnih.gov This dimorphic transition is essential for the pathogenicity of C. albicans, enabling it to invade tissues and form biofilms. The inhibitory action of this compound on this process suggests its potential as a virulence-attenuating agent.

Consistent with its role in inhibiting the yeast-to-hypha transition, this compound induces significant morphological changes in C. albicans. nih.govnih.gov By suppressing filamentous growth, the compound effectively maintains the fungus in its less invasive yeast form. nih.gov This alteration of C. albicans morphology is a direct consequence of the molecular pathways targeted by this compound. nih.gov Furthermore, the compound has been shown to reduce the adherence ability of C. albicans cells in a dose-dependent manner, another crucial factor in its virulence. nih.gov

The molecular mechanism underlying the antifungal activity of this compound involves the modulation of the Ras1-cAMP-Efg1 signaling pathway, a key regulator of morphogenesis in C. albicans. nih.govnih.gov Research indicates that this compound inhibits the expression of messenger RNAs (mRNAs) associated with this pathway. nih.gov Specifically, the expression of hypha-specific genes such as HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3), which are positively regulated by the transcription factor Efg1, is significantly inhibited by this compound. nih.gov Interestingly, the inhibitory effect was not reversed by the external addition of dibutyryl-cAMP (db-cAMP), suggesting that this compound acts downstream of or parallel to the adenylate cyclase in the signaling cascade. nih.gov

Table 1: Molecular Targets of this compound in Candida albicans

| Pathway Component | Target Gene/Protein | Observed Effect |

|---|---|---|

| cAMP-Efg1 Pathway | mRNAs related to the pathway | Inhibited expression |

| Hypha-Specific Genes | HWP1 mRNA | Significantly inhibited expression |

Cytotoxic Activity in Cancer Cell Lines

In addition to its antifungal properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

This compound has exhibited potent cytotoxic activity against malignant melanoma cell lines. nih.gov In vitro studies have determined its efficacy in inhibiting the growth of these cancer cells. Specifically, it showed a 50% growth inhibition (GI50) value of 0.8 μM against the MM96L malignant melanoma cell line, highlighting it as the most active among several tested phorbasin compounds against this specific cell line. nih.govresearchgate.net

Research has indicated that this compound demonstrates a degree of selectivity in its cytotoxic action. nih.gov Along with other related phorbasins (B, C, G, and I), it was found to be more selective towards cancer cell lines when compared to normal cell lines. nih.gov This selective cytotoxicity is a desirable characteristic for potential anticancer agents, as it suggests a wider therapeutic window and potentially fewer side effects on healthy cells.

Table 2: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Measurement | Value |

|---|

This compound, a diterpene acid isolated from the marine sponge Phorbas sp., has been the subject of scientific investigation to elucidate its biological activities and underlying mechanisms of action. Research, conducted through in vitro and non-human in vivo studies, has primarily focused on its antifungal properties and its potential as a cytotoxic agent.

One of the significant biological activities of this compound is its ability to inhibit the yeast-to-hypha transition in Candida albicans, a key pathogenic fungus. nih.gov This morphological change is crucial for the virulence of C. albicans, enabling it to invade host tissues. Studies have shown that this compound effectively inhibits this filamentous growth without impeding the proliferation of the yeast form of the cells. nih.gov

Mechanistic research into its antifungal action has revealed that this compound likely targets the cAMP-Efg1 signaling pathway. nih.gov This pathway is a critical regulator of hyphal development in C. albicans. Northern blot analysis has indicated that this compound inhibits the expression of messenger RNAs (mRNAs) associated with this pathway. nih.gov Specifically, the expression of hypha-specific genes such as HWP1 and ALS3, which are positively regulated by the transcription factor Efg1, was significantly reduced in the presence of this compound. nih.gov Interestingly, the inhibitory effect of this compound on hyphal formation was not reversed by the external addition of dibutyryl-cAMP (db-cAMP), suggesting that the compound acts downstream of adenylyl cyclase in the signaling cascade. nih.gov Furthermore, this compound has been observed to diminish the adherence of C. albicans cells in a dose-dependent manner, a crucial factor in the establishment of infections. nih.gov

Comparative Cytotoxicity with Other Phorbasins (e.g., Phorbasins B, C, G, I)

This compound has been evaluated for its cytotoxic effects alongside other related diterpenes isolated from the same marine sponge, including Phorbasins B, C, G, and I. These comparative studies provide insights into the structure-activity relationships within this class of compounds. The cytotoxicity of these phorbasins was assessed against a panel of human cancer cell lines and a normal neonatal foreskin fibroblast (NFF) cell line to determine both their potency and selectivity.

The in vitro cytotoxicity data, presented as GI50 (50% growth inhibition) and LC50 (50% lethal concentration) values, reveal variations in the activity of these compounds. A preliminary structure-activity relationship (SAR) analysis suggests that the presence of an α,β-unsaturated ketone functionality is a significant factor for their cytotoxic and selective properties. rsc.org

Phorbasins B, C, G, H, and I, all of which contain an unhindered cyclohex-2-enone moiety, demonstrated notable potency and selectivity. rsc.org In contrast, phorbasins that lack this functional group were found to be the least selectively cytotoxic among the compounds tested. rsc.org

The following tables summarize the comparative cytotoxicity data for this compound and its related compounds against various cell lines.

Table 1: Growth Inhibition (GI50) of Phorbasins against Human Cancer and Normal Cell Lines

| Compound | A549 (Lung Carcinoma) GI50 (μM) | HT29 (Colon Carcinoma) GI50 (μM) | MM96L (Melanoma) GI50 (μM) | NFF (Normal Fibroblast) GI50 (μM) |

| Phorbasin B | 1.5 | 1.3 | 0.9 | 8.0 |

| Phorbasin C | 2.5 | 2.5 | 1.9 | >30 |

| Phorbasin G | 2.6 | 1.7 | 1.3 | 12 |

| This compound | 1.9 | 2.0 | 1.5 | 13 |

| Phorbasin I | 3.6 | 3.9 | 2.5 | 14 |

Table 2: Lethal Concentration (LC50) of Phorbasins against Human Cancer and Normal Cell Lines

| Compound | A549 (Lung Carcinoma) LC50 (μM) | HT29 (Colon Carcinoma) LC50 (μM) | MM96L (Melanoma) LC50 (μM) | NFF (Normal Fibroblast) LC50 (μM) |

| Phorbasin B | 12 | 11 | 9.0 | >30 |

| Phorbasin C | 13 | 11 | 10 | >30 |

| Phorbasin G | 13 | 10 | 9.0 | >30 |

| This compound | 12 | 11 | 10 | >30 |

| Phorbasin I | 18 | 17 | 14 | >30 |

Structure Activity Relationship Sar Studies of Phorbasin H and Its Analogues

Impact of Specific Functional Groups on Biological Efficacy

The biological activity of the phorbasin family is significantly influenced by the nature and position of various functional groups on the core diterpene skeleton. Phorbasin H is a diterpene acid characterized by a carboxylic acid functional group. vulcanchem.comnih.gov Its analogues, which feature modifications such as acetylation, ethoxylation, and conjugation with taurine (B1682933), exhibit distinct bioactivity profiles, highlighting the critical role of these chemical moieties.

This compound is structurally related to Phorbasin G, being its acetate (B1210297) derivative. nih.govresearchgate.net Conversely, Phorbasin G is a desoxy analogue of Phorbasin B and contains a taurine residue. nih.govresearchgate.net The presence of a taurinyl group instead of a hydroxymethylene group, as seen in the comparison between Phorbasin D and Phorbasins B/C, marks a significant structural divergence that impacts biological outcomes. nih.govmdpi.com

Comparative studies reveal that these functional group variations directly correlate with cytotoxic efficacy against different cancer cell lines. For instance, this compound shows potent activity against malignant melanoma (MM96L) with a GI₅₀ value of 0.8 μM. vulcanchem.comnih.gov In contrast, its structural isomer Phorbasin I, which differs in the position of a double bond and possesses an ethoxy group at C17, displays the most potent cytotoxicity against lung (A549) and colorectal (HT29) carcinoma cell lines, with a GI₅₀ of 2.5 μM for both. vulcanchem.comnih.govnih.gov Phorbasin J, which has two ethoxy groups at C2 and C17, is also considered an ethoxy derivative of this compound. nih.govresearchgate.net These findings suggest that while the core phorbasin structure is important, specific functional groups can modulate the potency and selectivity of the cytotoxic effects.

Furthermore, only this compound has been reported to inhibit virulence factors in Candida albicans, indicating that its specific combination of functional groups is key to its unique antifungal mechanism. nih.gov The presence of the carboxylic acid in this compound appears to be a key feature for this activity. vulcanchem.comnih.gov Studies on related marine compounds, the phorbaketals, have shown that a ketone group is more favorable for cytotoxicity than a hydroxyl group, and a hydroperoxy group is detrimental, further emphasizing the delicate balance of functional groups in determining biological efficacy. nih.gov

Table 1: Impact of Functional Group Variation on Cytotoxicity of Phorbasin Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

Stereochemical Influence on Bioactivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor governing its interaction with biological targets. For this compound, the determination of its absolute configuration was a significant step in understanding its bioactivity. Through the first total synthesis of the compound, it was unequivocally established that the naturally occurring this compound possesses the S configuration. nih.govtandfonline.comtandfonline.com This synthesis utilized (S)-citronellal as a chiral starting material, which directly led to the assignment of the S configuration at the key stereocenter. vulcanchem.comtandfonline.com

The fact that this compound is produced in nature as a single enantiomer with a specific absolute configuration strongly suggests that this precise spatial arrangement is crucial for its biological function. Biological systems, such as enzyme active sites and cellular receptors, are themselves chiral. Therefore, the specific stereochemistry of this compound likely dictates its ability to bind effectively to its molecular target(s), leading to the observed antifungal and cytotoxic effects.

Furthermore, Phorbasin G, the precursor to this compound, shares the same absolute stereochemistry. nih.govresearchgate.net This conservation of stereochemistry across related natural products underscores its importance in the biosynthetic pathway and the resulting biological activities. While studies directly comparing the activity of (S)-Phorbasin H with its synthetic (R)-enantiomer have not been extensively reported, the established absolute configuration of the natural, active compound provides a critical foundation for future SAR studies and the rational design of stereochemically defined analogues.

Systematic Chemical Modification for SAR Exploration

A systematic approach to modifying a lead compound is a cornerstone of medicinal chemistry, allowing for a detailed exploration of the structure-activity relationship. chemrxiv.orgresearchgate.netnih.gov While a comprehensive synthetic campaign to explore the SAR of this compound is a recognized avenue for future research, the existing family of naturally occurring phorbasins provides a preliminary look into the effects of systematic chemical modifications. vulcanchem.com

The various phorbasin analogues can be viewed as products of nature's own combinatorial chemistry, each representing a specific modification to a common structural core. These modifications include:

Acetylation: Phorbasin C is the acetylated form of Phorbasin B, and this compound is the acetate derivative of Phorbasin G. nih.govnih.gov This modification alters polarity and can influence cell permeability and target binding.

Ethoxylation: Phorbasins I and J are considered ethoxy derivatives of this compound. nih.govresearchgate.net These are possibly artifacts formed during extraction with ethanol (B145695), but they nevertheless provide valuable SAR data on the effect of introducing small ether groups. nih.govmdpi.com

Taurine Conjugation: Phorbasins D and G feature a taurine residue, representing a significant modification that introduces a highly polar and acidic sulfonyl group, drastically changing the physicochemical properties of the molecule compared to analogues like this compound. nih.govresearchgate.net

Saturation: Phorbasin K is a dihydro analogue of Phorbasin B, indicating that the presence and position of double bonds within the carbon skeleton are critical variables for bioactivity. nih.gov

A preliminary SAR evaluation based on the co-metabolites Phorbasins B through K has revealed initial aspects of the phorbasin pharmacophore, the essential three-dimensional arrangement of features responsible for their biological activity. mdpi.com For example, the differing cytotoxic profiles of this compound and Phorbasin I demonstrate that subtle changes, such as the position of a double bond and the addition of an ethoxy group, can shift the therapeutic potential from one cancer type to another. nih.gov

Table 2: Summary of Natural Modifications for Phorbasin SAR Exploration This table is interactive. You can sort and filter the data by clicking on the column headers.

Chemical Derivatives and Semi Synthetic Analogues of Phorbasin H

Synthesis of Novel Phorbasin H Analogues

The total synthesis of this compound was a significant milestone, confirming its absolute stereochemistry as S. researchgate.nettandfonline.com The first successful synthesis was achieved in 2019, utilizing (S)-citronellal and 1,4-trans-cyclohexanedimethanol as starting materials. vulcanchem.comresearchgate.nettandfonline.com A key strategic step in this synthetic route was the Julia-Kocienski olefination to construct the carbon skeleton. vulcanchem.comtandfonline.com

This synthetic achievement has paved the way for the creation of novel analogues. vulcanchem.com By modifying the synthetic pathway, researchers can introduce a variety of structural changes to the this compound scaffold. For instance, the synthesis of analogues of the related compound Phorbasin C involved a late-stage Suzuki cross-coupling to assemble the skeleton, a strategy that allows for the introduction of diversity in the molecule. acs.org Similarly, synthetic approaches to other marine diterpenes have employed strategies like acid-mediated cascade cyclization, demonstrating the range of chemical reactions available for creating analogues. orcid.org

While the literature extensively covers the total synthesis of the parent compound, detailed reports on large libraries of novel, semi-synthetic this compound analogues are still emerging. The existing synthetic frameworks, however, provide a robust platform for future work in this area. vulcanchem.comnih.gov The development of new derivatives will be crucial for conducting comprehensive structure-activity relationship studies. nih.gov

Naturally Occurring this compound Derivatives from Phorbas Species

Sponges of the genus Phorbas are a rich source of a diverse array of diterpenoids, collectively known as phorbasins. nih.govrsc.org These naturally occurring compounds can be considered derivatives of a common biosynthetic pathway, often originating from a monocarboxylic diterpene like Phorbasin B. vulcanchem.comrsc.org Variations in substitution patterns and oxidation states give rise to the family of phorbasin compounds. vulcanchem.com

This compound was first isolated from the marine sponge Phorbas gukulensis, alongside its structural isomer, Phorbasin I. vulcanchem.comnih.govjst.go.jp The key difference between this compound and Phorbasin I lies in the position of a double bond within the side chain. vulcanchem.comnih.gov Other related compounds isolated from Phorbas species include Phorbasins B, C, and G through K. nih.govrsc.org

Some of these natural derivatives feature unique structural modifications. For example, Phorbasins D, E, and F are notable for the incorporation of a taurine (B1682933) residue, forming a class known as diterpenyl-taurines. rsc.orgacs.org Phorbasin E and F are particularly unusual as they exist as dimers incorporating an unprecedented seven-membered heterocyclic ring. acs.orgrsc.org Phorbasin C is an acetylated derivative of Phorbasin B. rsc.orgresearchgate.net The study of these naturally occurring analogues provides valuable insights into the structural diversity that the phorbasin skeleton can support.

Table 1: Selected Naturally Occurring Phorbasin Derivatives from Phorbas Species

| Compound Name | Source Species | Key Structural Feature | Citation |

|---|---|---|---|

| This compound | Phorbas gukulensis | Diterpene carboxylic acid | vulcanchem.comnih.gov |

| Phorbasin I | Phorbas gukulensis | Structural isomer of this compound (different double bond position) | vulcanchem.comnih.govnih.gov |

| Phorbasin B | Phorbas sp. | Monocarboxylic diterpene, precursor to other phorbasins | vulcanchem.comrsc.org |

| Phorbasin C | Phorbas sp. | Acetylated derivative of Phorbasin B | rsc.orgresearchgate.net |

| Phorbasin D | Phorbas sp. | Contains a taurine residue | acs.org |

| Phorbasin E | Phorbas sp. | Dimeric, contains a taurine-conjugated heterocycle | acs.orgrsc.org |

| Phorbasin G | Phorbas gukulensis | Contains a taurine residue | nih.govnih.gov |

Structure-Bioactivity Correlations in Chemically Modified Analogues

Investigations into the biological activities of this compound and its natural analogues have revealed important correlations between their chemical structures and their functions. researchgate.net this compound itself is noted for its antifungal properties, specifically its ability to inhibit the yeast-to-hypha transition in Candida albicans, and for its cytotoxic activity against certain cancer cell lines. vulcanchem.comtandfonline.com

Comparative studies of different phorbasins have shown that even minor structural modifications can significantly impact their bioactivity profile. For instance, while this compound shows potent activity against malignant melanoma, its isomer, Phorbasin I, displays greater cytotoxicity against lung and colorectal carcinoma cell lines. vulcanchem.comresearchgate.net This suggests that the specific positioning of the double bond in the side chain is a critical determinant of cellular target specificity.

The presence and nature of substituents also play a crucial role. The taurine-containing derivatives, such as Phorbasin D, E, and F, represent a significant modification to the core structure, and their unique biological profiles are an area of active investigation. acs.org The general principle in structure-activity relationship (SAR) studies is that modifications to functional groups or the introduction of steric bulk can alter the compound's ability to interact with its biological target. rsc.org For example, in other classes of natural product analogues, the addition or removal of groups like hydroxyls or the substitution of one ring system for another has been shown to dramatically increase or decrease activity. mdpi.comfrontiersin.org

While a comprehensive SAR study based on a large library of semi-synthetic this compound analogues has yet to be published, the data from naturally occurring derivatives provides a foundational understanding. The cytotoxicity data for several phorbasins against various cancer cell lines highlights these differential effects.

Table 2: Comparative Cytotoxicity of Selected Phorbasin Analogues

| Compound | Cell Line | Activity Metric | Reported Value | Citation |

|---|---|---|---|---|

| This compound | Malignant Melanoma (MM96L) | GI₅₀ | 0.8 µM | researchgate.net |

| Phorbasin I | Lung Carcinoma (A549) | GI₅₀ | 2.5 µM | vulcanchem.comresearchgate.net |

| Phorbasin I | Colorectal Carcinoma (HT29) | GI₅₀ | 2.5 µM | vulcanchem.comresearchgate.net |

| Gagunins H-Q | Human Leukemia (K-562) | Cytotoxicity | Moderate to significant | acs.org |

GI₅₀: Concentration required for 50% inhibition of growth.

These initial findings underscore the sensitivity of the phorbasin scaffold to chemical modification. rsc.org Future research involving the synthesis and biological evaluation of a wider range of novel analogues will be essential to fully delineate the structure-bioactivity relationships and to potentially develop derivatives with improved potency and selectivity. vulcanchem.commdpi.com

Future Research Directions and Potential Applications in Chemical Biology

Advanced Mechanistic Studies of Antifungal and Cytotoxic Activities

While initial studies have illuminated the primary bioactivities of Phorbasin H, further in-depth research is required to fully understand its molecular mechanisms of action.

Antifungal Mechanism: this compound is a known inhibitor of the yeast-to-hypha transition in the pathogenic fungus Candida albicans, a key step in its virulence. nih.govnih.govencyclopedia.pub Unlike many antifungal agents, it does not inhibit the growth of the yeast form but specifically prevents the morphological switch to the invasive filamentous form. nih.govencyclopedia.pub Research indicates that this compound exerts this effect by interfering with the cAMP-Efg1 signaling pathway. nih.gov Northern blot analysis has shown that the compound significantly inhibits the expression of hypha-specific genes HWP1 and ALS3, which are crucial for adhesion and are regulated by the transcription factor Efg1. nih.gov Future studies should aim to pinpoint the direct molecular target of this compound within this pathway. Advanced techniques could be employed to determine if it acts as an enzyme inhibitor, a receptor antagonist, or if it disrupts protein-protein interactions essential for the signaling cascade.

Cytotoxic Mechanism: this compound has demonstrated notable cytotoxic activity against several cancer cell lines, with particular potency against malignant melanoma (MM96L). vulcanchem.comnih.gov Importantly, it shows selectivity for cancer cells over normal cell lines, a desirable characteristic for a potential therapeutic agent. vulcanchem.comnih.gov The precise mechanism behind this cytotoxicity remains largely unexplored. Future research should focus on elucidating the cellular pathways that are disrupted by this compound in melanoma cells. Investigating its effects on key cancer-related processes such as apoptosis, cell cycle progression, and signal transduction pathways is a critical next step. vulcanchem.com Identifying its direct molecular target(s) in cancer cells is paramount for understanding its mode of action and for any future therapeutic development. vulcanchem.com

| Compound | Cell Line | Activity (GI₅₀) |

|---|---|---|

| This compound | Malignant Melanoma (MM96L) | 0.8 μM vulcanchem.comnih.gov |

| Phorbasin I | Lung Carcinoma | 2.5 μM vulcanchem.comnih.gov |

| Colorectal Carcinoma | 2.5 μM vulcanchem.comnih.gov |

Chemoenzymatic Synthesis and Biocatalytic Approaches for this compound Production

The first total chemical synthesis of this compound, achieved in 2019, was a landmark that confirmed its (S) absolute configuration. tandfonline.comtandfonline.comresearchgate.net This synthesis utilized (S)-citronellal and 1,4-trans-cyclohexanedimethanol as starting materials, with a Julia-Kocienski olefination reaction as a key strategic step to construct the carbon skeleton. vulcanchem.comtandfonline.comtandfonline.com While this provides a route to the molecule, chemical synthesis on a large scale can be complex and costly.

Future research should explore more efficient and sustainable production methods. Chemoenzymatic synthesis, which combines chemical steps with biological catalysis, offers a promising alternative. Enzymes could be used to perform specific, stereoselective transformations, potentially reducing the number of steps, increasing yields, and minimizing the use of hazardous reagents. Biocatalytic approaches, where microorganisms or their enzymes are used to produce the entire molecule or key precursors, represent another important research direction. Given that this compound is a natural product, identifying the biosynthetic gene cluster from its source organism or a heterologous host could enable its production through fermentation, a scalable and environmentally friendly method.

Development of Novel this compound Analogues with Enhanced Bioactivity

The established total synthesis of this compound provides a solid foundation for the creation of novel analogues. vulcanchem.com By systematically modifying the structure of the parent molecule, it is possible to conduct structure-activity relationship (SAR) studies. vulcanchem.com These studies are essential for identifying the specific pharmacophores—the parts of the molecule responsible for its antifungal and cytotoxic effects. For instance, its structural isomer, Phorbasin I, differs only in the position of a double bond yet exhibits a different cytotoxicity profile, highlighting the sensitivity of bioactivity to minor structural changes. vulcanchem.comnih.gov

Future research efforts should be directed towards the rational design and synthesis of this compound analogues with improved properties. vulcanchem.com The goals of such a program would be to:

Enhance Potency: Develop analogues with greater antifungal or cytotoxic activity at lower concentrations.

Increase Selectivity: Create molecules that are even more selective for fungal or cancer cells, thereby reducing potential off-target effects.

Improve Pharmacokinetics: Modify the structure to improve properties such as solubility, stability, and metabolic profile, which are crucial for in vivo efficacy.

These new chemical entities could lead to more effective probes for biological research or starting points for drug discovery programs.

Exploration of this compound as a Tool for Fungal Morphogenesis Research

The ability of a pathogen to change its shape is often linked to its virulence. In Candida albicans, the transition from a budding yeast to a filamentous hyphal form is critical for tissue invasion and biofilm formation. molbiolcell.org this compound's specific ability to inhibit this yeast-to-hypha transition without killing the yeast cells makes it an invaluable tool for chemical biology. nih.govencyclopedia.pub

Researchers can use this compound to dissect the complex regulatory networks that govern fungal morphogenesis. nih.govmdpi.com By applying the compound, scientists can "turn off" the hyphal development program and study the resulting changes in gene expression, protein localization, and cell wall architecture. It allows for the uncoupling of morphogenesis from general cell viability, providing a clearer window into the specific pathways that control filamentation. nih.gov As it is known to affect the cAMP-Efg1 pathway, it can be used to further probe the downstream effects and crosstalk of this specific signaling route, contributing to a more profound understanding of fungal pathogenicity. nih.gov

Q & A

Q. What methods are recommended for the structural elucidation of Phorbasin H, and how do they address challenges in differentiating it from congeners?

- Methodological Answer : this compound's structural determination relies on NMR spectroscopy (1D and 2D), FAB-MS, and IR spectroscopy. Key challenges include distinguishing its cyclohexane ring from cyclohexene moieties in related compounds (e.g., phorbasins G and I). Advanced 2D NMR techniques (e.g., COSY, NOESY) are critical for resolving overlapping signals caused by structural similarities with gagunins . Absolute configuration confirmation, such as the S-configuration of this compound, requires synthetic corroboration or X-ray crystallography .

Q. What experimental protocols are essential for synthesizing this compound, and how do they ensure stereochemical fidelity?

- Methodological Answer : The first total synthesis of this compound (2019) involved a stereoselective approach using chiral pool starting materials and cross-metathesis reactions. Critical steps include protecting group strategies for carboxylate moieties and verifying enantiopurity via chiral HPLC or optical rotation comparisons with natural isolates. Synthetic yields are often low (<5%), necessitating iterative optimization of reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. How can researchers distinguish this compound from structurally similar diterpenes like gagunins during isolation?

- Methodological Answer : Dereplication using LC-MS/MS coupled with spectral databases (e.g., GNPS, DNP) is key. This compound (C₂₀H₂₈O₃) differs from gagunins by substituent patterns on the cyclohexane ring. For example, gagunin A (C₂₁H₃₀O₄) contains additional hydroxyl groups. Tandem MS fragmentation patterns and retention time matching against synthesized standards reduce misidentification risks .

Advanced Research Questions

Q. What mechanistic hypotheses exist for the biosynthesis of this compound in Phorbas sponges, and how can they be tested experimentally?

- Methodological Answer : Proposed pathways involve cyclization of geranylgeranyl pyrophosphate (GGPP) via diterpene synthases. Isotopic labeling (e.g., ¹³C-acetate feeding) combined with heterologous expression of sponge-derived enzymes in bacterial systems (e.g., E. coli) can track precursor incorporation. Knockout experiments using CRISPR-Cas9 in sponge cell cultures may identify biosynthetic gene clusters .

Q. How do ecological factors influence the yield of this compound in sponge extracts, and what sampling strategies mitigate variability?

- Methodological Answer : Seasonal and depth-dependent variations in this compound production are documented. Researchers should collect specimens across multiple sites and times, using UPLC quantification to correlate environmental parameters (e.g., temperature, symbiont density) with metabolite levels. Pooling samples from ≥10 individuals reduces intra-population variability .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NOE vs. J-based coupling) for this compound’s stereochemistry?

- Methodological Answer : Discrepancies arise from conformational flexibility in solution. Density Functional Theory (DFT) calculations of NMR chemical shifts (e.g., using Gaussian09) can validate proposed structures. Comparative analysis with synthetic analogues (e.g., epi-phorbasin H) provides empirical validation .

Q. How can synthetic routes to this compound be optimized to improve scalability for SAR studies?

- Methodological Answer : Transitioning from linear to convergent synthesis reduces step count. Late-stage diversification (e.g., Suzuki-Miyaura coupling on a common intermediate) enables efficient generation of analogues. Flow chemistry and microwave-assisted reactions may enhance yields in stereosensitive steps .

Q. What dereplication protocols are critical to avoid rediscovery of this compound in drug discovery campaigns?

- Methodological Answer : High-resolution LC-MS (HRMS) with mass error <2 ppm and molecular networking (e.g., GNPS) are essential. Database thresholds should include exact mass, UV spectrum (λmax 230–250 nm for conjugated dienes), and comparison with synthetic NMR libraries .

Q. How should bioassays be designed to evaluate this compound’s bioactivity while minimizing false positives from co-isolated metabolites?

Q. What reporting standards are required when publishing contradictory data on this compound’s ecological roles?

- Methodological Answer : Disclose all experimental parameters (e.g., sponge collection depth, extraction solvents) in supplementary materials. Use multivariate statistics (e.g., PCA) to differentiate environmental vs. methodological variability. Cross-validate findings with isotopic enrichment studies or genetic knockdown models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.